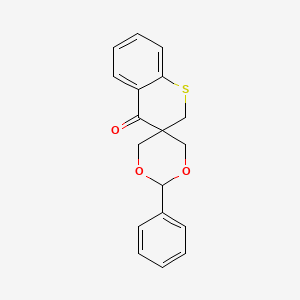

3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

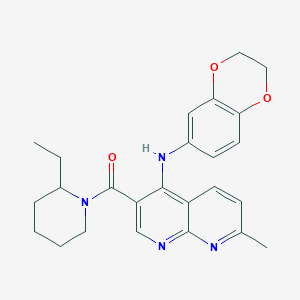

Synthesis and Characterization of Cyclic Acetals The synthesis and structural analysis of compounds related to 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal have been a focus in scientific research. For instance, the acid-catalyzed acetalization of certain aldehydes has been studied, leading to the formation of various dihydro-benzodioxepin derivatives. The structural integrity of these compounds, such as a fourteen-membered tetraoxygenated macrocycle, has been confirmed through single crystal X-ray analysis (Lucchesini et al., 1995). Additionally, synthesis in aqueous solutions has been explored, where certain acetals are formed due to the insolubility of the product in the aqueous medium, thus driving the reaction to completion (Collard et al., 2001).

Macrocyclic and Heteromacrocyclic Compounds Research has also delved into the synthesis of new benzo-fused macrocyclic and heteromacrocyclic compounds. These involve complex reactions of various synthons and precursors, resulting in the formation of macrocyclic bis(Schiff bases) and thiamacrocyclic bis(Schiff bases), among others. These macrocycles have been synthesized with good yields and characterized using spectral data (Ahmed et al., 2021).

Reactivity Studies and Product Formation Studies on the reactivity of certain acyclic and cyclic acetals have revealed intricate details about their behavior. For instance, reactions involving o-(hydroxymethyl)phenoxyacetaldehyde dimethyl acetals and various compounds have led to the formation of macrocyclic trans-bis acetals, showcasing the complexity of these chemical reactions and their potential to produce a wide variety of compounds (Saniger et al., 2003).

Hydrolysis and Acetalization Reactions Research has also focused on understanding the acid-catalyzed hydrolysis of benzaldehyde diethyl acetals and the factors affecting these reactions, such as the presence of reverse micelles. The reaction dynamics and kinetics have been studied, offering insights into the interplay between reactants and catalysts (Boyer et al., 1988).

Properties

IUPAC Name |

2-phenylspiro[1,3-dioxane-5,3'-2H-thiochromene]-4'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3S/c19-16-14-8-4-5-9-15(14)22-12-18(16)10-20-17(21-11-18)13-6-2-1-3-7-13/h1-9,17H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLYKHKJNQKVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(O1)C3=CC=CC=C3)CSC4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2561905.png)

![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide](/img/structure/B2561909.png)

![(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B2561910.png)

![3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole](/img/structure/B2561914.png)

![Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2561921.png)

![[2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol](/img/structure/B2561926.png)